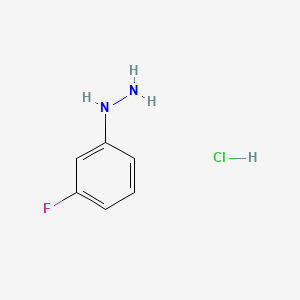

3-Fluorophenylhydrazine hydrochloride

Description

Contextualizing Arylhydrazines in Chemical Research

Arylhydrazines are a class of organic compounds characterized by a hydrazine (B178648) group attached to an aromatic ring. fluoromart.comcymitquimica.com Historically, they have been instrumental in analytical chemistry for the identification of carbonyl compounds. youtube.com In contemporary organic synthesis, arylhydrazines are highly valued for their ability to participate in a variety of chemical transformations, making them indispensable precursors for a range of biologically active molecules. fluoromart.com

These compounds are fundamental to the synthesis of numerous heterocyclic systems, including indoles, pyrazoles, and pyridazines. fluoromart.com The Fischer indole (B1671886) synthesis, a classic and widely used method discovered by Emil Fischer in 1883, famously employs substituted phenylhydrazines to construct the indole nucleus, a common motif in pharmaceuticals. youtube.comwikipedia.orgnih.gov The reactivity of the hydrazine moiety allows for its participation in cyclization and condensation reactions, providing a straightforward entry into complex molecular architectures.

Significance of Fluorine Substitution in Arylhydrazine Systems

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of arylhydrazine systems, the presence of a fluorine atom, as seen in 3-fluorophenylhydrazine hydrochloride, offers several distinct advantages. Fluorine is the most electronegative element, and its incorporation can influence a molecule's pKa, dipole moment, and metabolic stability. cymitquimica.com

In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to enhance the pharmacological profile of a drug candidate. The presence of the fluorine atom in this compound can lead to derivatives with improved membrane permeability and enhanced binding affinity to biological targets. cymitquimica.com The electron-withdrawing nature of fluorine can also influence the reactivity of the hydrazine group, potentially altering the course and efficiency of synthetic transformations. cymitquimica.com

Overview of Research Trajectories for this compound

The research applications of this compound are diverse, primarily centering on its utility as a precursor for synthesizing molecules with potential therapeutic value. A significant area of investigation involves its use in the Fischer indole synthesis to create fluorinated indole derivatives. wikipedia.orggoogle.com These fluorinated indoles are of interest in drug discovery for their potential as kinase inhibitors, which are crucial in cancer therapy, and for the treatment of pro-inflammatory diseases. chemicalbook.comed.ac.ukmdpi.com

For instance, this compound has been utilized in the synthesis of compounds aimed at treating pro-inflammatory cytokine-mediated diseases. chemicalbook.com It is also a key starting material in the preparation of tryptophols, which are precursors to various biologically active compounds. google.com Research has demonstrated its application in the development of selective Aurora kinase B inhibitors, which are promising targets for cancer treatment. nih.gov Furthermore, this compound is used to study the photoinduced electron transfer (PET) thermodynamics of certain heterocyclic compounds like 1,3,5-triarylpyrazolines. scbt.com

The following table provides a summary of key research applications of this compound:

| Research Area | Application of this compound | Significance |

|---|---|---|

| Medicinal Chemistry | Synthesis of fluorinated indole derivatives via Fischer indole synthesis. wikipedia.orggoogle.com | Precursors for kinase inhibitors and agents for pro-inflammatory diseases. chemicalbook.comed.ac.ukmdpi.com |

| Drug Discovery | Development of selective Aurora kinase B inhibitors. nih.gov | Potential for novel cancer therapeutics. nih.gov |

| Pharmaceutical Synthesis | Starting material for the synthesis of tryptophols. google.com | Intermediates for various biologically active compounds. google.com |

| Physical Chemistry | Used to study photoinduced electron transfer (PET) in 1,3,5-triarylpyrazolines. scbt.com | Understanding of fundamental electronic processes in heterocyclic systems. scbt.com |

Structure

3D Structure of Parent

Properties

CAS No. |

50702-51-7 |

|---|---|

Molecular Formula |

C6H8ClFN2 |

Molecular Weight |

162.59 g/mol |

IUPAC Name |

(3-fluorophenyl)hydrazine;hydron;chloride |

InChI |

InChI=1S/C6H7FN2.ClH/c7-5-2-1-3-6(4-5)9-8;/h1-4,9H,8H2;1H |

InChI Key |

SKVGLOFWEJFQKU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)NN.Cl |

Canonical SMILES |

[H+].C1=CC(=CC(=C1)F)NN.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluorophenylhydrazine Hydrochloride

Established Synthetic Routes from Fluorinated Anilines

The most common and industrially relevant method for the preparation of 3-Fluorophenylhydrazine hydrochloride begins with the corresponding fluorinated aniline (B41778), 3-fluoroaniline (B1664137). This process is characterized by two key transformations: diazotization and reduction.

Diazotization Processes for Aryldiazonium Salt Formation

The initial step in the synthesis is the conversion of the primary aromatic amine, 3-fluoroaniline, into a 3-fluorophenyldiazonium salt. This reaction, known as diazotization, is typically carried out in a cold aqueous acidic medium. The most common acid used is hydrochloric acid, which also provides the chloride counterion for the final product.

The diazotization is effected by the addition of a nitrosating agent, most commonly an aqueous solution of sodium nitrite (B80452) (NaNO₂). The reaction is highly exothermic and the temperature must be strictly controlled, typically between 0 and 5 °C, to prevent the unstable diazonium salt from decomposing. The reaction mixture is stirred until the diazotization is complete, which can be monitored by testing for the absence of the starting aniline. The resulting solution of 3-fluorophenyldiazonium chloride is then used directly in the subsequent reduction step without isolation.

A similar process is employed for other fluorinated anilines, such as the synthesis of 4-fluorophenylhydrazine from 4-fluoroaniline, where an aqueous solution of the aniline is treated with hydrochloric acid and then a solution of sodium nitrite at low temperatures. doubtnut.com

Reductive Transformations to Hydrazine (B178648) Moiety

Following the formation of the 3-fluorophenyldiazonium salt, the next critical step is its reduction to the corresponding hydrazine derivative. This transformation can be accomplished using various reducing agents and conditions.

A common and effective reducing agent for this purpose is stannous chloride (SnCl₂). The reduction is typically carried out in a strong acidic medium, such as concentrated hydrochloric acid. The 3-fluorophenyldiazonium chloride solution is added portion-wise to a solution of stannous chloride in hydrochloric acid, again with careful temperature control. The stannous chloride reduces the diazonium group to a hydrazine, while being oxidized to stannic chloride. The resulting this compound often precipitates from the reaction mixture as a solid.

An alternative reducing agent that has been successfully employed in the synthesis of analogous fluorinated phenylhydrazines is sodium pyrosulfite (Na₂S₂O₅). In a procedure for the synthesis of 4-fluorophenylhydrazine, an alkaline solution of sodium pyrosulfite is prepared and the diazonium salt solution is added while maintaining the temperature between 10 and 35 °C and a pH of 7-9. doubtnut.com This method is reported to have a short reaction time and produce a high-purity product. doubtnut.com

A typical laboratory-scale synthesis of a related compound, 4-benzyloxy-3-chloroaniline, from its corresponding nitro derivative utilizes stannous chloride dihydrate in ethanol (B145695) and concentrated hydrochloric acid, with heating to facilitate the reduction. semanticscholar.org This highlights the versatility of stannous chloride as a reducing agent for various substituted aromatics.

| Reducing Agent | Typical Reaction Conditions | Reference Analogue |

| Stannous Chloride (SnCl₂) | Concentrated HCl, Low Temperature | General method for diazonium salt reduction |

| Sodium Pyrosulfite (Na₂S₂O₅) | Aqueous solution, 10-35 °C, pH 7-9 | 4-fluorophenylhydrazine doubtnut.com |

In the reduction step , the choice of reducing agent and the stoichiometry are critical. An excess of the reducing agent is typically used to ensure complete conversion of the diazonium salt. The temperature of the reduction reaction also needs to be carefully managed to prevent side reactions. For instance, in the synthesis of 4-fluorophenylhydrazine using sodium pyrosulfite, the reaction is initially carried out at 10-35 °C, followed by a heating step to 60-80 °C to ensure complete reaction. doubtnut.com

Purification of the final product is essential to remove any unreacted starting materials, byproducts, and inorganic salts. The this compound, being a salt, often has limited solubility in organic solvents and can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol or by washing the isolated solid with cold water. A patent describing the purification of phenylhydrazine (B124118) mentions that after neutralization of the hydrochloride salt, the free base can be extracted with a solvent like toluene, followed by distillation. bldpharm.com For the hydrochloride salt, washing the filtered solid with water is a common purification step. prepchem.com

| Parameter | Optimization Strategy | Impact on Yield/Purity |

| Diazotization Temperature | Maintain at 0-5 °C | Prevents diazonium salt decomposition, increasing yield. |

| Rate of Nitrite Addition | Slow, controlled addition | Avoids localized overheating and side reactions. |

| Stoichiometry of Reducing Agent | Use a slight excess | Ensures complete reduction of the diazonium salt. |

| Reduction Temperature | Controlled addition and cooling | Minimizes byproduct formation. |

| pH Control (for some methods) | Maintained within a specific range (e.g., 7-9 for Na₂S₂O₅) | Optimizes the efficiency of the reduction. doubtnut.com |

| Purification Method | Recrystallization or washing | Removes impurities and improves the final product's purity. |

Alternative Synthetic Pathways for Hydrazine Derivatives

One prominent alternative is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and a nucleophile. In the context of synthesizing 3-fluorophenylhydrazine, this would involve the reaction of a 3-fluoro-substituted aryl halide (e.g., 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene) with hydrazine or a protected hydrazine derivative. These reactions often require a copper catalyst, a base, and are typically carried out at elevated temperatures.

A related and often more versatile method is the Chan-Lam coupling , which also utilizes a copper catalyst to couple an aryl boronic acid with an N-H containing compound. doubtnut.com For the synthesis of 3-fluorophenylhydrazine, this would involve the reaction of 3-fluorophenylboronic acid with hydrazine. The Chan-Lam coupling is known for its mild reaction conditions, often proceeding at room temperature and being tolerant of a wide range of functional groups. doubtnut.com

A specific example of an alternative synthesis is the copper-catalyzed coupling of 1-fluoro-3-iodobenzene (B1666204) with hydrazine hydrate (B1144303) in water at 80 °C. This reaction is carried out in a sealed tube under an inert atmosphere and utilizes copper(I) iodide as the catalyst, along with a ligand and a phase-transfer catalyst. The resulting 3-fluorophenylhydrazine is then treated with hydrochloric acid to afford the hydrochloride salt.

| Alternative Method | Starting Materials | Key Reagents | General Conditions |

| Ullmann Condensation | 3-Fluoroaryl halide, Hydrazine | Copper catalyst, Base | Elevated temperatures |

| Chan-Lam Coupling | 3-Fluorophenylboronic acid, Hydrazine | Copper catalyst, Base, Oxidant | Often room temperature, air or other oxidant |

| Copper-Catalyzed Coupling | 1-Fluoro-3-iodobenzene, Hydrazine hydrate | Copper(I) iodide, Ligand, Base | Water, 80 °C |

Fundamental Reactivity and Mechanistic Investigations of 3 Fluorophenylhydrazine Hydrochloride

Nucleophilic Character and Reactivity of the Hydrazine (B178648) Functionality

3-Fluorophenylhydrazine hydrochloride is an organic compound featuring a hydrazine group attached to a phenyl ring substituted with a fluorine atom at the meta-position. cymitquimica.com The hydrochloride salt form enhances its stability and solubility in aqueous media for laboratory use. cymitquimica.com The fundamental reactivity of this compound is largely dictated by the nucleophilic nature of the hydrazine moiety, which is significantly modulated by the electronic effects of the fluorine substituent.

The presence of a fluorine atom on the phenyl ring has a profound impact on the electronic properties and, consequently, the reactivity of the hydrazine functional group. Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect through the sigma bond network (inductive effect). nih.gov In 3-fluorophenylhydrazine, this inductive withdrawal of electron density from the aromatic ring decreases the electron density on the nitrogen atoms of the hydrazine group. cymitquimica.comnih.gov

Despite the moderately reduced nucleophilicity, the hydrazine group of this compound readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones. nih.govbyjus.com This reaction is a cornerstone of its synthetic utility and serves as the initial step in more complex transformations like the Fischer indole (B1671886) synthesis. byjus.comnih.gov The reaction is typically carried out under acidic conditions, which can be provided by the hydrochloride salt itself or by the addition of an acid catalyst. nih.govmdpi.com

The reaction between 3-fluorophenylhydrazine and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism to form a 3-fluorophenylhydrazone. mdpi.comwikipedia.org The process begins with the nucleophilic attack of the terminal nitrogen atom (the more basic and sterically accessible nitrogen) of the hydrazine onto the electrophilic carbonyl carbon. This is followed by a proton transfer, leading to a carbinolamine intermediate. Subsequent acid-catalyzed elimination of a water molecule results in the formation of a carbon-nitrogen double bond, yielding the corresponding hydrazone. nih.gov These resulting fluorinated hydrazones are often stable, isolable intermediates that serve as precursors for cyclization reactions. nih.govorganic-chemistry.org

Role in Condensation Reactions with Carbonyl Compounds

Cyclization Pathways Involving this compound

The primary cyclization pathway involving this compound is the celebrated Fischer indole synthesis, a robust method for constructing the indole nucleus, a core structure in many pharmaceuticals and natural products. byjus.comnih.gov

The Fischer indole synthesis involves the acid-catalyzed thermal cyclization of an arylhydrazone to produce an indole. byjus.comjk-sci.com When this compound is reacted with an appropriate aldehyde or ketone, the resulting 3-fluorophenylhydrazone can be subjected to Fischer conditions (typically heating in the presence of a Brønsted or Lewis acid like HCl, H₂SO₄, or ZnCl₂) to yield a fluoro-substituted indole. nih.govmdpi.comwikipedia.org The position of the fluorine atom on the final indole ring depends on the structure of the carbonyl partner and the regioselectivity of the cyclization step.

The mechanism of the Fischer indole synthesis has been extensively studied and is a classic example of a complex organic transformation involving several distinct steps. nih.govbyjus.com The key, irreversible step in this sequence is a nih.govnih.gov-sigmatropic rearrangement. jk-sci.comchemtube3d.com

The accepted mechanism proceeds as follows:

Hydrazone Formation : As described previously, 3-fluorophenylhydrazine reacts with a carbonyl compound to form the corresponding 3-fluorophenylhydrazone. byjus.comwikipedia.org

Tautomerization : The hydrazone tautomerizes to its more reactive enehydrazine form under acidic conditions. wikipedia.orgjk-sci.com

nih.govnih.gov-Sigmatropic Rearrangement : Following protonation of the enehydrazine, the molecule undergoes the critical nih.govnih.gov-sigmatropic rearrangement. chemtube3d.comnih.govrsc.org This electrocyclic reaction involves the cleavage of the N-N sigma bond and the formation of a new C-C bond, resulting in a di-imine intermediate while temporarily disrupting the aromaticity of the benzene (B151609) ring. jk-sci.comresearchgate.net Theoretical studies suggest that electron-withdrawing substituents like fluorine can influence the activation energy of this rearrangement step. researchgate.net

Rearomatization and Cyclization : The di-imine intermediate undergoes a proton transfer to regain aromaticity. The resulting intermediate contains a nucleophilic amine that attacks an imine carbon in an intramolecular fashion, forming a five-membered ring (an aminoindoline derivative). byjus.comjk-sci.com

Elimination : Finally, the elimination of a molecule of ammonia (B1221849) (or an amine, depending on the substitution) under the acidic conditions, followed by a final proton loss, leads to the formation of the stable, aromatic fluorinated indole product. nih.govwikipedia.org

The steps of this intricate process are summarized in the table below.

| Step | Description | Key Transformation |

| 1 | Hydrazone Formation | Reaction of 3-fluorophenylhydrazine with an aldehyde or ketone. |

| 2 | Tautomerization | The hydrazone isomerizes to the corresponding enehydrazine. |

| 3 | nih.govnih.gov-Sigmatropic Rearrangement | A concerted pericyclic reaction forming a new C-C bond and breaking the N-N bond. |

| 4 | Rearomatization & Cyclization | The benzene ring regains aromaticity, followed by intramolecular nucleophilic attack to form a five-membered ring. |

| 5 | Elimination & Aromatization | Elimination of ammonia and a final proton loss to yield the stable indole ring system. |

Fischer Indole Synthesis with Fluorinated Phenylhydrazines

Catalyst Systems and Their Mechanistic Roles (Brønsted and Lewis Acids)

The Fischer indole synthesis, a cornerstone reaction for producing the indole heterocyclic ring system, relies on the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The choice of catalyst is critical for the reaction's success and can involve both Brønsted and Lewis acids. wikipedia.orgnih.gov

Brønsted acids , such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA), are commonly employed. wikipedia.orgnih.govmdpi.com Their primary role is to protonate the reactants and intermediates, thereby facilitating key steps of the mechanism. The reaction begins with the formation of a phenylhydrazone from this compound and a carbonyl compound. The acid catalyst then promotes the tautomerization of the phenylhydrazone to its enamine (or 'ene-hydrazine') form. wikipedia.orgnih.gov Subsequent protonation of the enamine triggers a dergipark.org.trdergipark.org.tr-sigmatropic rearrangement, which is often the rate-determining step, to form a di-imine intermediate. nih.gov The final steps involve acid-catalyzed cyclization to an aminoacetal (or aminal) and the subsequent elimination of ammonia to yield the stable, aromatic indole ring. wikipedia.orgnih.gov The liberation of ammonia during the reaction can neutralize a portion of the catalyst, which is why catalysts are often used in stoichiometric amounts or greater. ijarsct.co.in

Lewis acids , including zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃), also effectively catalyze the Fischer indole synthesis. wikipedia.orgnih.gov Similar to Brønsted acids, Lewis acids facilitate the crucial steps of the reaction. They coordinate to the carbonyl oxygen of the ketone or aldehyde, increasing its electrophilicity and promoting the initial condensation with the hydrazine. They also assist in the tautomerization and the subsequent cyclization and elimination steps, leading to the final indole product. ijarsct.co.in

Substrate Scope and Regioselectivity in Indole Formation

The Fischer indole synthesis using this compound is versatile, accommodating a range of carbonyl substrates. rsc.org However, the structural features of both the hydrazine and the carbonyl partner significantly influence the reaction's outcome, particularly its regioselectivity when unsymmetrical ketones are used. rsc.orgthermofisher.com

The 3-fluoro substituent on the phenylhydrazine ring is an electron-withdrawing group. cymitquimica.com In the cyclization of a meta-substituted phenylhydrazone, this electronic property influences the direction of the key dergipark.org.trdergipark.org.tr-sigmatropic rearrangement. Generally, for meta-substituted phenylhydrazines with electron-withdrawing groups, the cyclization tends to favor the formation of the 4-substituted indole over the 6-substituted isomer. rsc.org

When an unsymmetrical ketone, such as methyl isopropyl ketone or 2-methylcyclohexanone, is reacted with this compound, two different regioisomeric indoles can potentially form. nih.govthermofisher.com The regioselectivity is dependent on which α-carbon of the ketone participates in the new C-C bond formation. This, in turn, is dictated by the relative stability of the intermediate enamines. youtube.com The use of strong acids as catalysts typically favors enamine formation at the less substituted α-carbon, leading to a major product derived from that pathway. youtube.com The steric bulk of the ketone's substituents also plays a crucial role in determining the product ratio. thieme-connect.com

Table 1: Examples of Carbonyl Substrates in Fischer Indole Synthesis

| Carbonyl Substrate | Phenylhydrazine Derivative | Resulting Product Class | Reference |

|---|---|---|---|

| Propiophenone | 3-Methylphenylhydrazine | Mixture of 4- and 6-methyl substituted indoles | rsc.org |

| Cyclopentanone | 4-Methylphenylhydrazine | Tricyclic indole (e.g., 1,2,3,4-Tetrahydrocarbazole derivative) | rsc.org |

| Cycloheptanone | 4-Methylphenylhydrazine | Tricyclic indole | rsc.org |

| Methyl isopropyl ketone | o,m-Tolylhydrazine hydrochloride | Methyl indolenines | nih.gov |

| 2-Methylcyclohexanone | o,p-Nitrophenylhydrazine | Nitroindolenines | nih.gov |

Pyrazole (B372694) Ring Formation via Condensation Reactions

Reactions with 1,3-Dicarbonyl Systems

The condensation of this compound with 1,3-dicarbonyl compounds is a classic and efficient method for synthesizing 1-arylpyrazoles, often referred to as the Knorr pyrazole synthesis. youtube.comjk-sci.com This reaction involves the sequential condensation of both carbonyl groups with the two nitrogen atoms of the hydrazine. youtube.com

The reaction typically proceeds by an initial attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups to form an imine (or hydrazone) intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. A subsequent dehydration step then leads to the formation of the stable, aromatic pyrazole ring. youtube.com The reaction can be catalyzed by acids. jk-sci.com A variety of 1,3-dicarbonyl compounds, such as acetylacetone (B45752) and other β-diketones, can be used, leading to a diverse range of substituted pyrazoles. google.comnih.gov

Reactions with α,β-Unsaturated Carbonyls and Enamines

Pyrazole rings can also be effectively synthesized by reacting this compound with α,β-unsaturated carbonyl compounds, such as chalcones, or with enamines. dergipark.org.trbeilstein-journals.org When reacting with an α,β-unsaturated ketone, the reaction proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by an intramolecular cyclization and dehydration. nih.gov This cyclo-condensation reaction can lead to a mixture of pyrazole regioisomers. researchgate.net

Enamines, which are in equilibrium with their imine tautomers, can also serve as precursors. youtube.com For instance, enaminones, which possess both enamine and ketone functionalities, react with hydrazines to regioselectively form pyrazoles. beilstein-journals.org

Regiochemical Control in Pyrazole Synthesis

When this compound reacts with an unsymmetrical 1,3-dicarbonyl compound, the formation of two different pyrazole regioisomers is possible. nih.govconicet.gov.ar The control of regioselectivity is a significant challenge and depends on several factors, including the nature of the substituents on the dicarbonyl compound, the reaction conditions, and the solvent. conicet.gov.arorganic-chemistry.org

The initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons. The electronic properties of the substituents on the dicarbonyl compound play a major role; the more electrophilic carbonyl group is generally attacked first. For example, in 1,3-diketones bearing a strongly electron-withdrawing group like a trifluoromethyl (CF₃) group, the attack preferentially occurs at the carbonyl carbon adjacent to this group. conicet.gov.ar

The choice of solvent has also been shown to dramatically influence regioselectivity. Studies have found that using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF), significantly improves regioselectivity compared to polar protic solvents like ethanol (B145695). organic-chemistry.org In some cases, using fluorinated alcohols as solvents can also enhance the regiochemical outcome. conicet.gov.ar Stepwise procedures, as opposed to one-pot reactions, can also be employed to control the formation of a single isomer. nih.gov

Microwave-Assisted Synthetic Approaches to Pyrazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. dergipark.org.trrsc.org This technique has been successfully applied to the synthesis of pyrazoles from hydrazines and various precursors. ijpsdronline.comgsconlinepress.com

The reaction of this compound with 1,3-dicarbonyls or α,β-unsaturated carbonyls can be significantly expedited using microwave irradiation. ijpsdronline.comresearchgate.net The use of microwaves provides efficient and uniform heating of the reaction mixture, which can enhance reaction rates and improve product yields. gsconlinepress.comresearchgate.net Microwave-assisted syntheses are often performed under solvent-free conditions or using a minimal amount of a high-boiling point, polar solvent like ethanol, which aligns with the principles of green chemistry. dergipark.org.trresearchgate.net This method has been shown to be effective for various substituted hydrazines and carbonyl compounds, demonstrating its broad applicability in pyrazole synthesis. rsc.orgijpsdronline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Chalcone derivatives + Hydrazine derivatives | Conventional Heating | Several hours | Moderate | ijpsdronline.com |

| Chalcone derivatives + Hydrazine derivatives | Microwave Irradiation | 2-8 minutes | Good to Excellent | ijpsdronline.comgsconlinepress.com |

| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones + Hydrazines | Conventional Heating | 8 hours | Moderate | researchgate.net |

| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones + Hydrazines | Microwave Irradiation | 6-12 minutes | Good | researchgate.net |

Exploration of Other Chemical Transformations

Oxidation and Reduction Pathways

The hydrazine moiety in 3-fluorophenylhydrazine is susceptible to both oxidation and reduction, leading to different product classes.

Oxidation: The oxidation of phenylhydrazines is a known method to generate phenyldiazene (B1210812) (phenyldiimide) intermediates. These species are highly reactive and can be involved in various subsequent reactions. While specific studies on the oxidation of 3-fluorophenylhydrazine are not extensively detailed, the general mechanism is expected to follow that of other arylhydrazines. Common oxidizing agents like lead(IV) acetate, manganese dioxide, or even air (often metal-catalyzed) can effect this transformation. The resulting 3-fluorophenyldiazene is a transient species that can, for example, decompose to release nitrogen gas and form a 3-fluorophenyl radical and a hydrogen radical, or it can participate in cycloaddition reactions.

In a biological context, the oxidation of hydrazines is a key step in the mechanism of action of certain enzyme inhibitors. For instance, studies on monoamine oxidase (MAO) have shown that arylalkylhydrazines are oxidized by the enzyme's flavin cofactor, a process that requires molecular oxygen. rsc.org This enzymatic oxidation leads to the formation of a diazene, which is the precursor to the species that ultimately alkylates and inactivates the enzyme.

Reduction: The reduction of the hydrazine group itself is less common than the reduction of functional groups on the aromatic ring or the reduction of diazonium salts to form hydrazines. However, under harsh reductive conditions, the N-N bond could potentially be cleaved to yield 3-fluoroaniline (B1664137) and ammonia.

More relevant is the reduction of related compounds to synthesize 3-fluorophenylhydrazine. The most common synthesis of arylhydrazines involves the reduction of an aryldiazonium salt. This is typically achieved using reducing agents like sodium sulfite, stannous chloride, or sodium dithionite (B78146) (also known as sodium hydrosulfite). nih.gov Sodium dithionite is a mild and effective reagent for reducing diazonium salts to the corresponding hydrazines and is also used for the reduction of azobenzenes to diarylhydrazines. nih.gov It has been employed in one-pot procedures for synthesizing heterocyclic systems where the reduction of a nitro group is a key step. nih.gov The use of sodium dithionite for the reduction of nitro compounds to amines is also well-established. google.com

Catalytic transfer hydrogenation is another relevant reductive process. While hydrazine itself is often used as a hydrogen donor in these reactions to reduce other functional groups like nitroarenes, rsc.orgnih.gov the reverse process—the catalytic hydrogenation of an azo compound (Ar-N=N-Ar) or a diazonium salt—can be a viable route to the corresponding hydrazine.

The following table summarizes potential oxidation and reduction reactions involving 3-fluorophenylhydrazine or its precursors.

| Starting Material | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 3-Fluorophenyldiazonium salt | Sodium Dithionite (Na₂S₂O₄) | 3-Fluorophenylhydrazine | nih.gov |

| 3-Fluorophenylhydrazine | Lead(IV) Acetate or MnO₂ | 3-Fluorophenyldiazene (intermediate) | General Knowledge |

| Aromatic Nitro Compound | Sodium Dithionite (Na₂S₂O₄) | Aromatic Amine | nih.gov |

| Azobenzene | Sodium Dithionite (Na₂S₂O₄) | Diarylhydrazine | nih.gov |

Substitution Reactions at Nitrogen Centers

The two nitrogen atoms of the hydrazine group in this compound are nucleophilic and can undergo substitution reactions, most notably acylation and alkylation.

N-Acylation: The reaction of 3-fluorophenylhydrazine with acylating agents such as acid chlorides, anhydrides, or activated esters is a straightforward method to produce N-acylhydrazines (hydrazides). This reaction is typically rapid and high-yielding. The reaction usually occurs at the terminal, more basic -NH2 group. For example, reacting 3-fluorophenylhydrazine with benzoyl chloride would be expected to yield N-benzoyl-N'-(3-fluorophenyl)hydrazine. researchgate.net These acyl hydrazide derivatives are stable, crystalline compounds and are important intermediates in the synthesis of various heterocycles, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. Recent methods have also demonstrated the synthesis of acyl hydrazides from activated amides under mild, aqueous conditions. chemspider.com

N-Alkylation: Alkylation of 3-fluorophenylhydrazine can be more complex than acylation. Direct alkylation with alkyl halides can lead to a mixture of products, including mono- and di-alkylated species at one or both nitrogen atoms, as well as potential over-alkylation to form quaternary hydrazinium (B103819) salts. The regioselectivity depends on the nature of the alkylating agent and the reaction conditions. Modern methods, such as the "borrowing hydrogen" pathway, offer a more controlled approach to N-alkylation. organic-chemistry.org This method involves the catalytic oxidation of an alcohol to an aldehyde or ketone in situ, which then forms a hydrazone with the hydrazine. Subsequent reduction of the hydrazone by the catalyst (which had temporarily "borrowed" the hydrogen) yields the N-alkylated hydrazine. This approach is highly atom-economical and avoids the use of stoichiometric activating and reducing agents.

The table below outlines representative substitution reactions at the nitrogen centers of phenylhydrazine derivatives.

| Substrate | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Phenylhydrazine | Acid Chloride (e.g., Benzoyl chloride) | N-Acylation | 1-Acyl-2-phenylhydrazine | researchgate.net |

| Hydrazine | Activated Amide | N-Acylation | Acyl hydrazide | chemspider.com |

| Aniline (B41778) (Amine) | Alcohol / Catalyst (e.g., Ir-complex) | N-Alkylation (Borrowing Hydrogen) | N-Alkylated Amine | organic-chemistry.org |

| Acyl hydrazine | Nitroalkane / S₈ | Cyclization (post-acylation) | 1,3,4-Thiadiazole |

Spectroscopic and Structural Elucidation of 3 Fluorophenylhydrazine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Fluorophenylhydrazine hydrochloride and its derivatives. By analyzing the magnetic properties of atomic nuclei, various NMR techniques provide a comprehensive picture of the molecular structure.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is fundamental in identifying the chemical environment of protons within a molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic and hydrazine (B178648) protons.

The aromatic protons of the 3-fluorophenyl ring typically appear as a complex multiplet in the range of δ 6.7-7.3 ppm. The splitting patterns are influenced by both proton-proton (H-H) and proton-fluorine (H-F) coupling. The hydrazine protons (-NH-NH₂) and the hydrochloride proton (-NH₃⁺) are often observed as broad signals at lower fields, around δ 8.7 and 10.5 ppm respectively, due to chemical exchange with the solvent and with each other. chemicalbook.com The specific chemical shifts and coupling constants provide valuable information about the substitution pattern on the aromatic ring.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Assignment | Chemical Shift (ppm) |

| Aromatic CH | 7.297 |

| Aromatic CH | 6.874 |

| Aromatic CH | 6.831 |

| Aromatic CH | 6.730 |

| -NH₃⁺ | 8.7 (broad) |

| -NH- | 10.50 (broad) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the aromatic carbons are influenced by the fluorine substituent and the hydrazine group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for Phenylhydrazines

| Carbon Type | Chemical Shift Range (ppm) |

| C-N | 140 - 150 |

| C-F | 160 - 165 (with large ¹JCF) |

| Aromatic CH | 100 - 130 |

Note: These are general ranges and can be influenced by substituents and solvent effects.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Specificity

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used to probe the environment of fluorine atoms in a molecule. nih.govwikipedia.orgthermofisher.comazom.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong and sharp signals. The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. nih.govwikipedia.org

For fluoroaromatic compounds, the ¹⁹F chemical shifts typically fall within a wide range, making it a powerful tool for distinguishing between different fluorinated isomers and derivatives. researchgate.net The coupling between the fluorine nucleus and adjacent protons (H-F) and carbons (C-F) provides additional structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Regioselectivity

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between atoms in complex molecules and for determining the regioselectivity of reactions involving this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. In the COSY spectrum of a derivative of 3-Fluorophenylhydrazine, cross-peaks would be observed between adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, it can show correlations from the hydrazine protons to the aromatic carbons, confirming the attachment point of the hydrazine group.

These 2D NMR techniques, when used in combination, provide a detailed and unambiguous picture of the molecular structure, which is crucial for confirming the identity of reaction products and for studying the regioselectivity of their formation. youtube.comsdsu.eduscience.gov

Application in Tautomeric Studies

NMR spectroscopy is a powerful tool for investigating tautomerism, a phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. bohrium.comresearchgate.net Phenylhydrazones, which are common derivatives of phenylhydrazines, can exist in tautomeric forms, such as the hydrazone and azo forms.

By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and sometimes ¹⁵N NMR spectra, it is possible to determine the predominant tautomeric form in solution. rsc.orgresearchgate.net For example, the presence of a signal for an N-H proton and a C=N carbon would be indicative of the hydrazone tautomer, while the absence of an N-H signal and the presence of an N=N signal would suggest the azo tautomer. Variable temperature NMR studies can also be employed to study the dynamics of the tautomeric equilibrium. bohrium.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its various bonds.

Key vibrational bands include:

N-H stretching : The hydrazine group (-NH-NH₂) and the ammonium ion (-NH₃⁺) give rise to broad absorption bands in the region of 3200-3400 cm⁻¹.

Aromatic C-H stretching : These vibrations are typically observed just above 3000 cm⁻¹.

C=C stretching : The aromatic ring shows characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-F stretching : A strong absorption band due to the carbon-fluorine bond is expected in the region of 1100-1300 cm⁻¹.

N-H bending : These vibrations appear in the 1500-1650 cm⁻¹ range.

The presence and positions of these bands in the IR spectrum provide strong evidence for the presence of the key functional groups in this compound and its derivatives. ekb.eg

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| -NH₃⁺ / -NH₂ | Stretching | 3200-3400 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-F | Stretching | 1100-1300 (strong) |

| N-H | Bending | 1500-1650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For this compound, the molecular formula is C6H8ClFN2, with a molecular weight of 162.59 g/mol . scbt.comnih.govchemspider.comfishersci.ca

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is characteristic of the compound's structure. While a detailed fragmentation analysis of this compound is not extensively reported in the literature, the expected fragmentation pathways can be inferred from the behavior of similar halogenated aromatic compounds.

The mass spectrum of a related compound, m-fluorophenylhydrazine hydrochloride, shows a molecular ion peak corresponding to the free base (C6H7FN2) at an m/z of 126. chemicalbook.com The loss of the hydrochloride is expected during the ionization process. Common fragmentation pathways for phenylhydrazine (B124118) derivatives involve cleavage of the N-N bond and fragmentation of the aromatic ring. For 3-fluorophenylhydrazine, key fragmentation peaks would likely include the loss of the amino group (-NH2) and subsequent cleavages of the fluorophenyl ring. The presence of the fluorine atom would influence the fragmentation pattern, potentially leading to fragments containing fluorine.

Table 1: Postulated Mass Spectrometry Fragmentation Data for 3-Fluorophenylhydrazine

| Fragment Ion | Postulated Structure | m/z (approx.) |

| [C6H7FN2]+• | Molecular Ion | 126 |

| [C6H6F]+ | Loss of N2H | 96 |

| [C6H5F]+• | Loss of N2H2 | 95 |

| [C5H4F]+ | Loss of HCN from [C6H5F]+• | 69 |

Note: This table is based on general fragmentation patterns of related compounds and is for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Structure Determination

In the solid state, the phenyl ring of a 3-fluorophenylhydrazine derivative would be expected to be largely planar. The C-C bond lengths within the aromatic ring would be in the range of 1.36–1.40 Å, typical for benzene (B151609) derivatives. The C-F bond length is expected to be around 1.35 Å. The C-N and N-N bond lengths of the hydrazine moiety are crucial parameters. In related structures, the C-N bond length is typically around 1.45 Å, and the N-N bond length is approximately 1.40 Å.

Table 2: Expected Bond Parameters for 3-Fluorophenylhydrazine Moiety Based on Related Structures

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C-C (aromatic) | 1.36 - 1.40 Å |

| C-F | ~1.35 Å | |

| C-N | ~1.45 Å | |

| N-N | ~1.40 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-F | ~120° | |

| C-N-N | ~110° |

Note: These values are estimations based on crystallographic data of similar molecules.

In the crystal lattice of this compound, a network of intermolecular interactions would be present, significantly influencing its packing and physical properties. As a hydrochloride salt, the protonated hydrazine group (-NH2NH3+) is a strong hydrogen bond donor. The chloride ion (Cl-) would act as a primary hydrogen bond acceptor.

Therefore, strong N-H···Cl hydrogen bonds are expected to be the dominant intermolecular interaction, forming a three-dimensional network. Additionally, weaker N-H···N hydrogen bonds between adjacent hydrazine moieties might also be present. In derivatives, other functional groups could participate in hydrogen bonding. Intramolecular hydrogen bonds, such as N-H···F, could also occur, influencing the conformation of the molecule. researchgate.net The presence of the fluorine atom could also lead to C-H···F interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Derivatives

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For derivatives of 3-Fluorophenylhydrazine, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectra of phenylhydrazine derivatives are typically characterized by absorption bands arising from π→π* and n→π* electronic transitions. dergipark.org.trresearchgate.net

The π→π* transitions are generally of high intensity and occur at shorter wavelengths. These transitions involve the excitation of electrons from the π bonding orbitals of the aromatic ring to the antibonding π* orbitals. The position and intensity of these bands are sensitive to the nature and position of substituents on the phenyl ring.

The n→π* transitions are typically of lower intensity and occur at longer wavelengths. These transitions involve the excitation of non-bonding electrons, such as the lone pair electrons on the nitrogen atoms of the hydrazine group, to the antibonding π* orbitals of the aromatic ring.

For derivatives of 3-Fluorophenylhydrazine, the introduction of various substituents can lead to shifts in the absorption maxima (λmax). Electron-donating groups can cause a bathochromic (red) shift, while electron-withdrawing groups may lead to a hypsochromic (blue) shift, depending on their interaction with the chromophore. The formation of hydrazones from this compound and carbonyl compounds introduces a C=N chromophore, which will significantly alter the UV-Vis spectrum, often resulting in new, strong absorption bands in the near-UV or visible region. acs.org

Table 3: General UV-Vis Absorption Characteristics for Phenylhydrazine Derivatives

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π→π | 200 - 300 | High |

| n→π | 300 - 400 | Low to Moderate |

Note: The exact λmax and ε values will vary depending on the specific derivative and the solvent used.

Computational and Theoretical Studies on 3 Fluorophenylhydrazine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the properties of organic molecules such as 3-fluorophenylhydrazine hydrochloride. While specific DFT studies on this compound are not extensively available in the public domain, the principles and methodologies can be described based on studies of related compounds. For instance, studies on similar molecular systems have employed the B3LYP functional with a 6-31G(d,p) basis set to investigate their properties. nih.gov

Electronic Structure Analysis and Molecular Orbital Theory

DFT calculations can provide a detailed picture of the electronic structure of this compound. This includes the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of chemical bonds. The fluorine atom, being highly electronegative, is expected to have a significant impact on the electronic structure of the phenyl ring, influencing the energies and localizations of the molecular orbitals.

The HOMO-LUMO energy gap is a crucial parameter that can be calculated using DFT and is indicative of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a related p-phenylenediamine-phenylhydrazine-formaldehyde terpolymer, DFT calculations were used to determine these frontier molecular orbitals. nih.gov In this compound, the HOMO is likely to be localized on the phenylhydrazine (B124118) moiety, while the LUMO may be distributed over the aromatic system.

Table 1: Illustrative Data from DFT Electronic Structure Analysis This table illustrates the type of data that would be obtained from a DFT electronic structure analysis of this compound. The values are hypothetical and for demonstrative purposes only.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule. |

Conformational Analysis and Energy Minima

The three-dimensional structure of this compound is not rigid, with rotation possible around the C-N and N-N single bonds. Conformational analysis using DFT can identify the most stable conformations (energy minima) and the energy barriers between them. The presence of the fluorine atom at the meta position can influence the preferred orientation of the hydrazine (B178648) group relative to the phenyl ring through steric and electronic effects.

For example, in a study of α-fluoroketones, it was found that the fluorine atom significantly influences the conformational preferences around C-C bonds, with certain dihedral angles being favored to minimize repulsion and optimize orbital overlap. beilstein-journals.org A similar analysis for this compound would involve mapping the potential energy surface as a function of the key torsional angles to locate the global minimum energy structure. These calculations would typically be performed in the gas phase and could be extended to include solvent effects to better mimic experimental conditions.

Prediction of Reactivity and Reaction Pathways

DFT can be used to predict the reactivity of this compound. Molecular electrostatic potential (MEP) maps, for instance, can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the hydrazine group are expected to be nucleophilic centers.

Furthermore, DFT can be employed to model reaction pathways, for example, in its role as an intermediate in the synthesis of more complex molecules. By calculating the energies of reactants, transition states, and products, activation energies and reaction enthalpies can be determined, providing a deeper understanding of the reaction mechanism at a molecular level.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. nih.gov This method is invaluable for predicting and interpreting UV-Vis absorption spectra. TD-DFT calculations can determine the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

For this compound, TD-DFT could predict the electronic transitions responsible for its UV-Vis spectrum, such as π-π* transitions within the phenyl ring. The influence of the fluorine substituent on the absorption spectrum could be systematically investigated. While TD-DFT is a powerful tool, the accuracy of its predictions can depend on the choice of the exchange-correlation functional, especially for charge-transfer excitations. nih.gov

Semi-Empirical Quantum Mechanical Methods

Semi-empirical quantum mechanical methods, such as AM1, PM3, and ZINDO, offer a faster, albeit less accurate, alternative to DFT for computational studies. researchgate.net These methods use parameters derived from experimental data to simplify the complex integrals encountered in ab initio calculations.

For a molecule like this compound, semi-empirical methods could be used for preliminary conformational searches to identify a range of low-energy structures that could then be subjected to more accurate DFT calculations. They can also be used to calculate electronic properties for large sets of molecules, for example, in the context of QSAR studies. A study on 1,8-naphthalimido-4-aminoquinoline derivatives utilized the AM1 semi-empirical method for geometry optimization. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Structural Insights (excluding biological correlations)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. nih.gov While often used for predicting biological activity, QSAR can also be employed to understand how structural features influence physicochemical properties.

For a series of phenylhydrazine derivatives, a 3D-QSAR study could be performed to correlate structural descriptors with a property of interest. nih.gov These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic. The resulting QSAR model can provide insights into which structural modifications would lead to a desired change in the property. For example, a QSAR model could be developed to predict the solubility or chromatographic retention time of substituted phenylhydrazines based on their calculated molecular descriptors.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies This table provides examples of descriptors that would be calculated for a QSAR study involving derivatives of this compound.

| Descriptor Type | Example Descriptor | Information Provided |

| Electronic | Dipole Moment | Polarity and intermolecular interactions. |

| Steric | Molecular Volume | Size and shape of the molecule. |

| Topological | Wiener Index | Branching of the molecular skeleton. |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic reactivity and stability. |

In a study on tetronic acid derivatives with a substituted phenylhydrazine moiety, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build 3D-QSAR models. nih.gov These models provided insights into the steric and electrostatic factors influencing their activity. A similar approach could be applied to a series of analogs of this compound to understand how substitutions on the phenyl ring affect a particular non-biological property.

Advanced Applications of 3 Fluorophenylhydrazine Hydrochloride in Contemporary Organic Synthesis

Synthesis of Chemical Scaffolds for Diverse Research Applications

3-Fluorophenylhydrazine hydrochloride serves as a pivotal starting material in the synthesis of complex molecular architectures, particularly those incorporating fluorine atoms. The presence of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable element in medicinal chemistry and materials science. olemiss.educymitquimica.com This reagent is a versatile precursor for constructing a variety of fluorinated scaffolds for broad research applications. cymitquimica.com

Fluorinated Heterocyclic Compounds

The integration of fluorine into heterocyclic ring systems is a key strategy in modern drug discovery. frontiersin.orgnih.govresearchgate.net this compound is instrumental in the synthesis of several classes of fluorinated heterocycles.

Fluorinated Indoles: The Fischer indole (B1671886) synthesis is a classic and powerful method for creating indole rings from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgnih.govyoutube.com Using this compound, chemists can synthesize 6-fluoroindoles. The reaction proceeds through the initial formation of a 3-fluorophenylhydrazone, which then undergoes an acid-catalyzed sci-hub.sesci-hub.se-sigmatropic rearrangement and subsequent cyclization to yield the aromatic indole core. wikipedia.orgresearchgate.net This method is notably used in the synthesis of antimigraine drugs of the triptan class. nih.gov

Fluorinated Pyrazoles: Pyrazoles are another class of heterocycles with significant biological activity. mdpi.com The condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound is a primary route to pyrazole (B372694) synthesis. mdpi.comconicet.gov.ar this compound reacts with various 1,3-diketones to regioselectively produce N-aryl pyrazoles where the fluorinated phenyl group is attached to one of the nitrogen atoms. The specific isomer formed can be influenced by reaction conditions and the structure of the diketone. conicet.gov.ar The incorporation of fluorine into the pyrazole scaffold is a sought-after modification in medicinal chemistry. olemiss.edusci-hub.senih.gov

Fluorinated Triazoles: 1,2,4-triazole (B32235) scaffolds are important in pharmaceuticals and agrochemicals. frontiersin.org While direct synthesis from this compound is less common, multi-component reactions involving hydrazine derivatives are a modern approach to constructing these rings. frontiersin.org For instance, trifluoroacetimidoyl chlorides can react with hydrazine hydrate (B1144303) and other components to build 3-trifluoromethyl-1,2,4-triazoles, highlighting the utility of the hydrazine functional group in assembling complex fluorinated heterocycles. frontiersin.org

Table 1: Examples of Fluorinated Heterocycles Synthesized Using Arylhydrazines

| Heterocycle Class | General Precursors | Key Reaction | Resulting Scaffold (from 3-F-Phenylhydrazine) |

|---|---|---|---|

| Indole | Arylhydrazine, Ketone/Aldehyde | Fischer Indole Synthesis wikipedia.org | 6-Fluoroindole |

| Pyrazole | Arylhydrazine, 1,3-Dicarbonyl Compound | Condensation/Cyclization mdpi.com | 1-(3-Fluorophenyl)pyrazole |

| Triazole | Hydrazine, Trifluoroacetimidoyl chloride, Formate source | Multi-component Reaction frontiersin.org | 1-Aryl-3-trifluoromethyl-1,2,4-triazole |

Arylhydrazone Building Blocks for Chemical Libraries

Arylhydrazones are stable, versatile chemical intermediates that serve as crucial building blocks for generating large chemical libraries for high-throughput screening. google.com They are readily synthesized through the condensation reaction of an arylhydrazine with an aldehyde or ketone. wikipedia.orgdergipark.org.tr

This compound is reacted with a diverse range of carbonyl compounds to produce a library of 3-fluorophenylhydrazones. dergipark.org.tr The resulting hydrazone contains an imine (C=N) bond and retains the reactive N-H group, making it amenable to a wide array of subsequent chemical transformations. nih.gov These transformations can include cyclization reactions to form heterocycles like pyrazoles and pyrazolines, or participation in palladium-catalyzed cross-coupling reactions. wikipedia.orgdergipark.org.tr The simplicity and efficiency of hydrazone formation allow for the rapid generation of molecular diversity from a common fluorinated precursor, which is a cornerstone of combinatorial chemistry and drug discovery. researchgate.net

Table 2: Synthesis of Arylhydrazone Building Blocks

| Reactant 1 | Reactant 2 (Example Carbonyls) | Resulting Building Block | Potential Applications |

|---|---|---|---|

| 3-Fluorophenylhydrazine HCl | Acetone, Cyclohexanone, Benzaldehyde | N-(3-Fluorophenyl)hydrazones | Synthesis of pyrazoles, indoles, other heterocycles dergipark.org.trresearchgate.net |

| 3-Fluorophenylhydrazine HCl | Substituted Acetophenones | N-(3-Fluorophenyl)-N'-(1-phenylethylidene)hydrazines | Precursors for medicinal chemistry libraries |

| 3-Fluorophenylhydrazine HCl | Bio-relevant ketones (e.g., steroidal ketones) | Steroidal Arylhydrazones | Synthesis of hybrid bioactive molecules researchgate.net |

Development of Chemical Sensing Tools

The unique reactivity of the hydrazine moiety makes its derivatives, including this compound, valuable starting points for the synthesis of specialized chemical tools, such as fluorescent probes.

Precursor for Fluorescent Probe Synthesis for Analyte Detection

Fluorescent probes are molecules designed to detect specific analytes, such as metal ions or reactive small molecules, through a change in their fluorescence properties. nih.govresearchgate.net The design of these probes typically involves a fluorophore (the light-emitting part) and a recognition group (the analyte-binding part). nih.gov

Hydrazine derivatives are used as precursors in the synthesis of such probes. fluoromart.com The key reaction often involves the condensation of the hydrazine group with a carbonyl group (an aldehyde or ketone) that is part of a larger fluorophore structure. nih.gov This reaction forms a hydrazone linkage, which can alter the electronic properties of the fluorophore. The detection mechanism often relies on the analyte interacting with this newly formed linkage, causing a predictable "turn-on" or "turn-off" fluorescent response. informahealthcare.com For example, probes for detecting hydrazine itself often work by having the analyte hydrazine displace a fluorophore, leading to a change in fluorescence. nih.govnih.gov By starting with 3-fluorophenylhydrazine, one can incorporate a fluorinated tag into the probe structure, potentially tuning its sensitivity, selectivity, and photophysical properties.

Role in Coordination Chemistry and Material Design

The ability of hydrazine-derived molecules to act as ligands for metal ions places them at the center of significant research in coordination chemistry and the design of new materials with interesting magnetic, catalytic, or biological properties. mtct.ac.innih.gov

Ligand Synthesis for Metal Complexation

This compound is a precursor for synthesizing ligands capable of chelating metal ions. A common strategy is to first convert the hydrazine into a more complex Schiff base ligand. xiahepublishing.comresearchgate.net This is typically achieved by reacting the hydrazine with a carbonyl compound that contains additional donor atoms (like oxygen or nitrogen), forming a hydrazone. dergipark.org.tr

These Schiff base ligands, which may be bidentate (two donor atoms) or polydentate, can then be reacted with various transition metal salts (e.g., of Cu(II), Ni(II), Co(II), Zn(II)) to form stable coordination complexes. xiahepublishing.comresearchgate.net In these complexes, the metal ion is bound by the nitrogen atoms of the hydrazone and other available donor atoms in the ligand structure. researchgate.net The presence of the fluorophenyl group can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complex. nih.gov These fluorinated metal complexes are investigated for a range of applications, including as catalysts and potential therapeutic agents. xiahepublishing.comnih.gov

Table 3: Examples of Metal Complexes with Hydrazone-based Ligands

| Ligand Precursor | Metal Salt (Example) | Resulting Complex Type | Potential Application |

|---|---|---|---|

| Hydrazone from 3-F-phenylhydrazine & Salicylaldehyde | Copper(II) Acetate | [Cu(L)2] | Catalysis, Antimicrobial agents xiahepublishing.com |

| Hydrazone from 3-F-phenylhydrazine & 2-Acetylpyridine | Zinc(II) Chloride | [Zn(L)2]Cl2 | Bioinorganic chemistry researchgate.net |

| Hydrazone from 3-F-phenylhydrazine & Indole-2-carbaldehyde | Nickel(II) Chloride | [Ni(L)2]Cl2 | Material design xiahepublishing.com |

Investigation of Electronic Effects in Coordination Compounds

The incorporation of fluorinated ligands into coordination compounds offers a powerful tool for tuning the electronic properties of the resulting metal complexes. The high electronegativity of the fluorine atom can induce significant electronic perturbations, which can be systematically studied to understand structure-property relationships. This compound serves as a precursor to ligands that allow for such investigations.

The electronic effects of such fluorinated ligands are often probed using techniques like cyclic voltammetry. For instance, in copper complexes, the redox potential of the Cu(II)/Cu(I) couple can be sensitive to the electronic nature of the coordinating ligands. A more electron-withdrawing ligand, such as one derived from 3-fluorophenylhydrazine, would be expected to make the metal center more electrophilic, potentially shifting the redox potential to more positive values compared to a non-fluorinated analogue. The study of copper complexes with various ligands has shown that the electrochemical properties are indeed influenced by the ligand environment nih.gov.

Furthermore, the electronic absorption spectra of these complexes provide insights into the ligand-to-metal charge transfer (LMCT) bands. The energy of these transitions is dependent on the electron-donating ability of the ligand. It is anticipated that the use of a ligand derived from 3-fluorophenylhydrazine would result in a blue-shift of the LMCT band compared to the unsubstituted phenylhydrazine (B124118) ligand, reflecting the decreased electron density on the nitrogen atoms. The synthesis and spectral-luminescent properties of peripherally fluorinated metal complexes have demonstrated that fluorine substitution significantly alters their electronic properties nih.gov.

Precursor in Specialty Chemical Synthesis

This compound is a key intermediate in the synthesis of a variety of specialty chemicals, valued for the unique properties conferred by the fluorine atom. Its applications span the creation of intermediates for the agrochemical industry and the development of high-nitrogen energetic materials. conicet.gov.arorganic-chemistry.org

A primary application of this compound in the agrochemical sector is in the synthesis of pyrazole derivatives. Pyrazoles are a class of heterocyclic compounds that form the core of many successful fungicides and herbicides. organic-chemistry.org The synthesis typically involves the condensation reaction between a phenylhydrazine derivative and a 1,3-dicarbonyl compound. The regioselectivity of this reaction can be influenced by the substituents on the phenylhydrazine and the reaction conditions. conicet.gov.ar

For example, the reaction of a substituted phenylhydrazine with a β-ketoester can lead to the formation of a pyrazole intermediate. The fluorine atom in the 3-position of the phenyl ring can influence the reaction's outcome and the biological activity of the final product. The synthesis of pyranopyrazole derivatives, another class of biologically active compounds, can be achieved through a multi-component reaction involving a hydrazine hydrate, an aldehyde, ethyl acetoacetate, and malononitrile. nih.gov The use of this compound in such syntheses allows for the introduction of a fluorine atom into a specific position of the resulting heterocyclic scaffold, which is a common strategy in the design of modern agrochemicals to enhance efficacy and metabolic stability.

In the realm of energetic materials, phenylhydrazine derivatives are utilized as precursors for the synthesis of high-nitrogen compounds. conicet.gov.ar High-nitrogen materials are sought after for their high heats of formation and the generation of large volumes of nitrogen gas upon decomposition, which are desirable characteristics for explosives and propellants. The synthesis of these materials often involves creating complex heterocyclic structures with a high percentage of nitrogen. While specific synthetic routes starting from this compound to energetic materials are not detailed in open literature, the general strategy involves using the hydrazine moiety to build nitrogen-rich ring systems like tetrazoles and triazines. nih.govias.ac.in The presence of the fluorine atom can also contribute to the density and thermal stability of the resulting energetic material.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-fluorophenylhydrazine hydrochloride, and how do they influence its reactivity in synthesis?

- Answer : The compound (C₆H₈ClFN₂; MW: 162.59 g/mol) has a melting point of ~268°C (decomposition) and is highly soluble in polar solvents like water and methanol due to its ionic hydrochloride salt form. The fluorine atom at the meta position enhances electron-withdrawing effects, stabilizing intermediates in cyclocondensation reactions (e.g., with ketones to form pyrazoles). These properties make it suitable for controlled reactions in heterocyclic synthesis .

Q. What is a standard synthetic route for this compound, and what are critical optimization steps?

- Answer : A validated method involves:

Diazotization : 3-Fluoroaniline is treated with NaNO₂/HCl at 2°C to form a diazonium salt.

Reduction : Zinc powder in HCl reduces the diazonium salt to the hydrazine intermediate.

Purification : Activated carbon decolorization and recrystallization in water yield high-purity product.

Key optimizations include maintaining low temperatures (<5°C) during diazotization and adjusting pH to 10 during reduction to maximize yield (~42.7%) .

Q. How is this compound characterized for purity in academic research?

- Answer : Common methods include:

- HPLC : Using a C18 column with UV detection at 254 nm.

- Spectrophotometry : Reaction with phosphomolybdic acid forms a blue complex measurable at 650 nm.

- Melting Point Analysis : Sharp decomposition at ~268°C confirms purity .

Q. What safety protocols are essential when handling this compound?

- Answer :

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation.

- Medical Monitoring : Regular liver/kidney function tests and complete blood counts for researchers with prolonged exposure .

Advanced Research Questions

Q. How does the fluorine substituent in this compound affect its biological activity in drug discovery?

- Answer : The fluorine atom increases lipophilicity and metabolic stability, enhancing membrane permeability. It also induces steric and electronic effects that modulate binding to targets like monoamine oxidase (MAO) or kinase enzymes. Comparative studies with non-fluorinated analogs show improved IC₅₀ values in anticancer assays .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Answer : Discrepancies often arise from:

- Hydrate Formation : Variations in water content during crystallization.

- Impurity Profiles : Residual zinc or byproducts from synthesis.

Mitigation includes Karl Fischer titration to quantify moisture and ICP-MS to detect metal contaminants .

Q. How can reaction yields be improved in pyrazole synthesis using this compound?

- Answer : Optimize:

- Solvent Choice : Use aprotic solvents (e.g., DMF) to minimize side reactions.

- Acid Catalysis : Add HCl to accelerate dehydration during cyclocondensation.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yields by ~20% .

Q. What advanced analytical techniques elucidate the structural dynamics of this compound in solution?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.